(2R)-1-Fluoropropan-2-amine (2R)-1-Fluoropropan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17806960
InChI: InChI=1S/C3H8FN/c1-3(5)2-4/h3H,2,5H2,1H3/t3-/m1/s1
SMILES:
Molecular Formula: C3H8FN
Molecular Weight: 77.10 g/mol

(2R)-1-Fluoropropan-2-amine

CAS No.:

Cat. No.: VC17806960

Molecular Formula: C3H8FN

Molecular Weight: 77.10 g/mol

* For research use only. Not for human or veterinary use.

(2R)-1-Fluoropropan-2-amine -

Specification

Molecular Formula C3H8FN
Molecular Weight 77.10 g/mol
IUPAC Name (2R)-1-fluoropropan-2-amine
Standard InChI InChI=1S/C3H8FN/c1-3(5)2-4/h3H,2,5H2,1H3/t3-/m1/s1
Standard InChI Key IRQOJWDMOUIHNR-GSVOUGTGSA-N
Isomeric SMILES C[C@H](CF)N
Canonical SMILES CC(CF)N

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

(2R)-1-Fluoropropan-2-amine belongs to the class of fluorinated aliphatic amines. Its IUPAC name, (2R)-1-fluoropropan-2-amine, reflects the stereochemistry at the C2 position, where the amine group is located. The compound’s SMILES notation (C[C@H](CF)N) and InChIKey (IRQOJWDMOUIHNR-GSVOUGTGSA-N) provide unambiguous representations of its structure and stereochemistry .

Table 1: Key Identifiers of (2R)-1-Fluoropropan-2-amine

PropertyValueSource
Molecular FormulaC₃H₈FNPubChem
Molecular Weight77.10 g/molPubChem
IUPAC Name(2R)-1-fluoropropan-2-aminePubChem
SMILESCC@HNPubChem
InChIInChI=1S/C3H8FN/c1-3(5)2-4/h3H,2,5H2,1H3/t3-/m1/s1PubChem
CAS Registry Number767275-13-8PubChem

Spectroscopic and Computational Data

The compound’s 19F NMR chemical shift is anticipated to appear near −200 ppm, consistent with fluorine’s electronic environment in aliphatic amines. Chiral HPLC and optical rotation analyses are critical for verifying enantiomeric purity, with the (2R)-configuration expected to exhibit distinct retention times and specific rotation values compared to its (2S)-enantiomer.

Synthesis and Manufacturing

Stereoselective Synthesis Routes

The synthesis of (2R)-1-fluoropropan-2-amine requires strategies that ensure both fluorination and stereochemical control. Two predominant methods are employed:

  • Asymmetric Fluorination of Propan-2-amine Precursors

    • Substrate: 2-Azidopropane or 2-tosyloxypropane.

    • Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    • Chiral Catalysts: Cinchona alkaloid-derived catalysts or transition-metal complexes (e.g., Ru-BINAP) to induce enantioselectivity.

    • Conditions: Reactions are conducted in anhydrous dichloromethane or THF at −78°C to 0°C to minimize racemization.

  • Enzymatic Resolution of Racemic Mixtures

    • Enzymes: Lipases (e.g., Candida antarctica lipase B) or esterases selectively hydrolyze one enantiomer from a racemic ester precursor.

    • Yield Optimization: Kinetic control and solvent engineering (e.g., ionic liquids) enhance enantiomeric excess (ee) to >95%.

Table 2: Comparison of Synthesis Methods

MethodAdvantagesLimitationsEnantiomeric Excess
Asymmetric FluorinationHigh atom economyRequires specialized catalysts85–92%
Enzymatic ResolutionMild conditions, scalabilityMulti-step process90–98%

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles such as catalyst cost, fluorine handling safety, and waste management. Continuous-flow reactors and immobilized catalysts are emerging solutions to improve efficiency and reduce environmental impact.

Physicochemical Properties and Reactivity

Thermodynamic and Solubility Profiles

  • Boiling Point: Estimated at 85–90°C (extrapolated from analogous amines).

  • logP: Calculated 0.89 (via XLogP3), indicating moderate lipophilicity.

  • Solubility: Miscible with polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water (<1 g/L at 25°C) .

Reactivity in Organic Transformations

The fluorine atom’s electronegativity and the amine’s nucleophilicity enable diverse reactions:

  • Nucleophilic Substitution: Fluorine can be displaced by stronger nucleophiles (e.g., thiols, alkoxides).

  • Reductive Amination: Reacts with ketones or aldehydes to form secondary amines.

  • Salt Formation: Forms stable hydrochlorides or sulfates for pharmaceutical formulation .

Applications in Pharmaceutical and Material Science

Agrochemical Development

The compound’s chirality and fluorine content make it a candidate for herbicides and fungicides. For example, fluorinated amines disrupt fungal ergosterol biosynthesis, a mechanism leveraged in crop protection agents.

Future Research Directions

  • Catalyst Development: Designing cost-effective chiral catalysts for industrial-scale synthesis.

  • Biological Screening: Expanding studies on antimicrobial and anticancer activity.

  • Green Chemistry: Exploring biocatalytic routes and solvent-free reactions to enhance sustainability.

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